molecular formula C9H9NO2 B105799 6-Methoxyisoindolin-1-one CAS No. 132680-54-7

6-Methoxyisoindolin-1-one

Cat. No. B105799
Key on ui cas rn: 132680-54-7
M. Wt: 163.17 g/mol
InChI Key: JHEFFTKSFOORGS-UHFFFAOYSA-N
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Patent
US07495111B2

Procedure details

A solution of methyl 2-(bromomethyl)-5-methoxybenzoate ((75), 5.0 g, 19.3 mmol) in MeOH was placed in pressure flask and to it ammonia/methanol (2M, 30 ml) was added. Resulting mixture was stirred at 125° C. for 2 hr. The solvent and excess NH3 was removed in vacuo and the residue was triturated with Hexane/EtOAc (1:2 ratio). The compound was filtrated under vacuum and air-dried for 2 hr to give the title compound (2.51 g, 65%) as a pale yellow solid. The filtrated was concentrated and purified on silica gel (Hexane/EtOAc/MeOH 3:1:0.5 ratio) to yield another 270 mg of desired compound. Combined yield was 86%. MS (ES) m/z 164.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:4]=1[C:5](OC)=[O:6].[NH3:15].CO>CO>[CH3:14][O:13][C:10]1[CH:9]=[C:4]2[C:3]([CH2:2][NH:15][C:5]2=[O:6])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=C(C=C1)OC
Name
Quantity
30 mL
Type
reactant
Smiles
N.CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
was stirred at 125° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Resulting mixture
CUSTOM
Type
CUSTOM
Details
The solvent and excess NH3 was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Hexane/EtOAc (1:2 ratio)
FILTRATION
Type
FILTRATION
Details
The compound was filtrated under vacuum
CUSTOM
Type
CUSTOM
Details
air-dried for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C2CNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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